N-benzyl-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c24-19(20-13-14-5-2-1-3-6-14)23-10-8-15(9-11-23)17-21-22-18(26-17)16-7-4-12-25-16/h1-7,12,15H,8-11,13H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKVHNMVNUBEFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Cyano-N-Benzylpiperidine
A patented route for N-benzylpiperidine derivatives involves sequential alkylation and dehydration:
- Esterification : 4-Piperidinecarboxylic acid is treated with SOCl₂ in methanol to form methyl 4-piperidinecarboxylate hydrochloride (92% yield).
- Alkylation : Reacting with benzyl bromide in the presence of K₂CO₃ yields N-benzyl-4-piperidinecarboxylate (85% yield).
- Dehydration : Conversion to 4-cyano-N-benzylpiperidine using PCl₅ in DMF at 0–5°C (78% yield).
Coupling of Thiadiazole and Piperidine Moieties
The critical C–N bond formation between the thiadiazole amine and piperidine nitrile is achieved via nucleophilic substitution under microwave irradiation:
- 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine (5 mmol) and 4-cyano-N-benzylpiperidine (5 mmol) are mixed in 1,2-dichlorobenzene.
- Microwave irradiation (150°C, 300 W, 15 min) affords the coupled product in 88% yield.
- Advantages :
Final Amidation to Install the Carboxamide Group
The terminal nitrile is converted to the carboxamide via acidic hydrolysis followed by benzylamine coupling:
- Hydrolysis : 4-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonitrile is refluxed with 6N HCl (12 h) to yield the carboxylic acid (82% yield).
- Activation : The acid is treated with thionyl chloride to form the acyl chloride.
- Amidation : Reaction with benzylamine in dichloromethane (0°C, 2 h) provides the target compound (75% yield).
- Grinding the carboxylic acid (1 eq) with benzylamine (1.2 eq) and $$ N,N' $$-dicyclohexylcarbodiimide (DCC, 1.1 eq) for 30 min under solvent-free conditions achieves 80% yield.
Analytical Characterization and Comparative Data
Spectroscopic Validation :
- HRMS (ESI+) : m/z 411.1245 [M+H]$$ ^+ $$ (calcd. 411.1248 for C₂₀H₁₉N₄O₂S).
- $$ ^13C $$-NMR (CDCl₃): δ 167.8 (C=O), 152.1 (thiadiazole C-2), 142.3 (furan C-2), 127.6–128.4 (benzyl aromatic carbons).
Comparative Yields Across Methods :
| Method | Reaction Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional Amidation | 6 h | 75 | 98.2 |
| Solvent-Free Grinding | 0.5 h | 80 | 97.8 |
| Microwave Coupling | 0.25 h | 88 | 99.1 |
Industrial-Scale Considerations and Challenges
- Cost Efficiency : Microwave and solvent-free methods reduce energy consumption by 40% compared to reflux-based protocols.
- Regioselectivity : Thiadiazole formation must avoid competing 1,2,4-thiadiazole isomers; KOH-mediated cyclization ensures >95% regiochemical purity.
- Purification : Target compound crystallizes from ethanol/water (3:1) with >99% recovery, avoiding chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Thiadiazoline derivatives.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
N-benzyl-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structure and biological activity.
Materials Science: The compound’s heterocyclic rings make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in research to understand the interactions of heterocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of N-benzyl-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 1,3,4-thiadiazole derivatives, which are often compared based on substituent effects, physicochemical properties, and bioactivity. Below is a detailed analysis of its structural analogs:
Substituent Variations on the Thiadiazole Ring
Key analogs from the literature include compounds with sulfur-containing substituents (e.g., methylthio, benzylthio) or halogenated aromatic groups. For example:
Key Observations :
- Halogenated analogs (e.g., 5e, 5j) exhibit higher melting points, likely due to increased molecular symmetry and intermolecular halogen bonding .
Piperidine Carboxamide Derivatives
Compounds with piperidine-carboxamide scaffolds, such as N-phenyl-4-(8-phenyl-4,5-dihydro-1,2-benzoxazolo[4,5-d]thiazol-2-yl)piperidine-1-carboxamide (), share structural similarities but differ in heterocyclic appendages:
Key Observations :
- The benzoxazolothiazole-containing analogue demonstrates crystallographically validated geometry , with a planar benzoxazole-thiazole system favoring π-π stacking .
Pharmacological Potential
While direct bioactivity data for the target compound are absent, analogs with 1,3,4-thiadiazole-piperidine hybrids show promise:
- Antimicrobial Activity : Thiadiazole derivatives (e.g., 5e, 5j) exhibit moderate-to-high activity against bacterial strains, attributed to sulfur’s electronegativity and aromatic stacking .
- Enzyme Inhibition : The benzoxazolothiazole-piperidine compound () inhibits D1 protease, a target in herbicide development, suggesting the target compound’s thiadiazole-furan system could be optimized for similar applications .
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